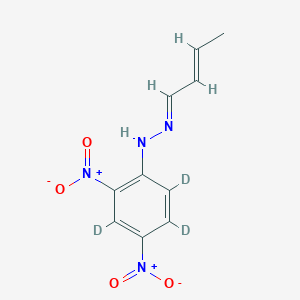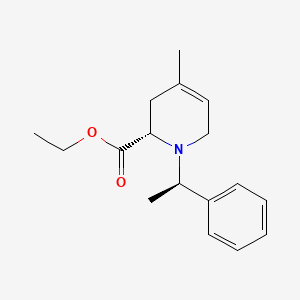
Terconazole-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terconazole is a triazole antifungal agent developed to combat fungal infections by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. Its effectiveness spans a broad spectrum of yeast and mycelium-forming fungi, making it a critical tool in the treatment of various fungal diseases. The specificity of terconazole towards fungal cytochrome P-450 enzymes, as opposed to mammalian ones, underlines its targeted action and therapeutic utility (van Cutsem et al., 1983).
Synthesis Analysis
The synthesis of terconazole involves the creation of a novel triazole ketal, achieved through the strategic incorporation of a triazole ring, aiming for enhanced antifungal activity compared to earlier azoles. This synthetic route emphasizes the design towards improving specificity and potency against fungal pathogens (Heeres et al., 1983).
Molecular Structure Analysis
The molecular architecture of terconazole is characterized by the presence of a triazole ring, which is instrumental in its mode of action against fungal cells. The triazole ring interacts with the fungal cytochrome P-450 enzyme, leading to the inhibition of ergosterol synthesis. This interaction is crucial for the antifungal activity of terconazole, with its structure tailored for a strong affinity towards fungal enzymes over mammalian counterparts, thereby offering a therapeutic advantage by minimizing host toxicity (Cauwenbergh & Vanden Bossche, 1989).
Chemical Reactions and Properties
Terconazole's chemical behavior, especially in the context of oxidation and reduction processes, has been studied using cyclic voltammetry and differential pulse voltammetry. These studies reveal that terconazole is not reducible within a typical potential window on various electrode materials but is oxidizable in aqueous solutions. This oxidization occurs in two steps attributed to the presence of a piperazine ring in the molecule, indicating two redox centers at the tertiary nitrogen atoms (Fischer et al., 2020).
Physical Properties Analysis
The analysis of terconazole's physical properties, particularly its interaction with light and materials, has not been explicitly covered in the cited literature. However, its synthesis and structural features suggest a compound with defined spectral characteristics and stability profiles, essential for its formulation and therapeutic application.
Chemical Properties Analysis
Terconazole's chemical properties, including its reactivity and stability under various conditions, have been a subject of study. The compound exhibits significant stability, only undergoing degradation under specific conditions such as acid hydrolysis and oxidation. This stability is a critical attribute for its efficacy as an antifungal agent, ensuring its integrity in biological systems and pharmaceutical formulations (Chavan et al., 2018).
科学的研究の応用
Overview of Terconazole-d4 and Its Antifungal Mechanism
Terconazole, from which Terconazole-d4 is derived, is a broad-spectrum antifungal agent specifically developed to enhance antifungal activity. Its mechanism involves the substitution of an imidazole structure with a triazole ring, which has been clinically validated to provide effective treatment against vulvovaginal candidiasis. This change in chemical structure is significant in the context of scientific research, as it offers a unique perspective on the study of antifungal drug efficacy and resistance mechanisms. Clinical studies involving over 5,500 women globally have demonstrated terconazole's rapid action and low relapse rates, underscoring its potential as a research focus for understanding antifungal treatment dynamics (Weisberg, 1989).
Comparative Studies with Other Antifungal Agents
Terconazole's introduction has prompted comparative studies with other antifungal agents, such as fluconazole, itraconazole, voriconazole, and posaconazole. These studies emphasize pharmacology, drug interactions, adverse events, and clinical use, providing a comprehensive understanding of where Terconazole and its derivatives stand within the antifungal therapeutic landscape. Specifically, fluconazole's value for various fungal infections, despite its limitations against filamentous fungi, sets a benchmark for evaluating Terconazole-d4's spectrum of activity (Zonios & Bennett, 2008).
Advances in Antifungal Therapy and Resistance
Research on Terconazole-d4 also intersects with studies on drug resistance, an area of critical importance in antifungal therapy. Insights into the resistance mechanisms of other antifungals can inform strategies to enhance Terconazole-d4's efficacy and its role in overcoming resistant fungal infections. The exploration of azole resistance in dermatophytes, for example, highlights the broader context of antifungal resistance in which Terconazole-d4's contributions can be assessed (Ghannoum, 2015).
Therapeutic Drug Monitoring and Pharmacokinetics
Further, the scientific study of Terconazole-d4 can benefit from the broader field of therapeutic drug monitoring (TDM) and pharmacokinetics, particularly for triazoles. Understanding the pharmacokinetic profile and the correlation between drug concentration and therapeutic efficacy is vital for optimizing the use of antifungal agents, including Terconazole-d4. Such research could lead to more precise dosing strategies, minimizing toxicity while maximizing efficacy (Hope et al., 2008).
Safety And Hazards
特性
CAS番号 |
1398065-50-3 |
|---|---|
製品名 |
Terconazole-d4 |
分子式 |
C₂₆H₂₇D₄Cl₂N₅O₃ |
分子量 |
536.49 |
同義語 |
(±)-Terconazole-d4; Fungistat-d4; Gyno-Terazol-d4; NSC 331942-d4; R 42470-d4; Terazol-d4; Terazol Cream & Suppositories-d4; Tercospor-d4; Termayazole-d4; Triaconazole-d4; cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



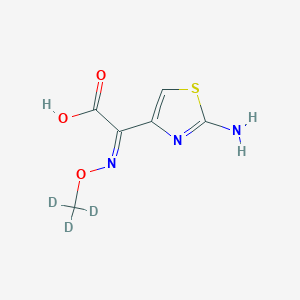
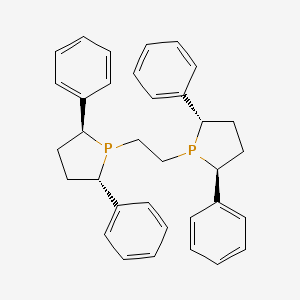
![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)
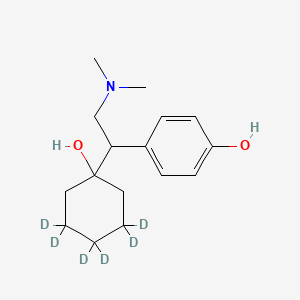
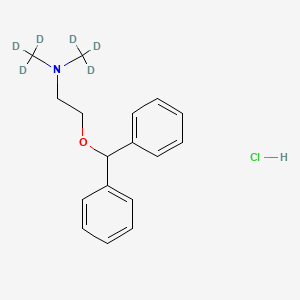
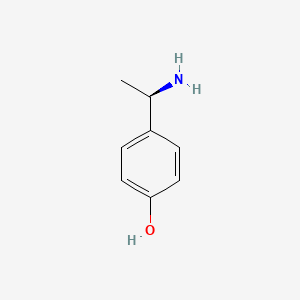
![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
